2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Overview
Description
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a unique chemical compound with the empirical formula C4H8ClF3N2O . It is usually stable in the form of salt . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves reacting glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product of 2-amino-N-(2,2,2-trifluoroethyl)acetamide . The crude product can be salted with acid to get a salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, and finally, a base is added to dissociate pure 2-amino-N-(2,2,2-trifluoroethyl)acetamide .Molecular Structure Analysis
The molecular weight of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is 192.57 . The InChI code for this compound is 1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H .Chemical Reactions Analysis
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a reactant in the synthesis of isoxazoline indolizine amides .Physical And Chemical Properties Analysis
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a solid . It has a molecular weight of 192.57 and an InChI key of DBNFKWRZLGVLSH-UHFFFAOYSA-N .Scientific Research Applications
Preparation of Fluralaner
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 2-amino-N-(2,2,2-trifluoroethyl)acetamide is a key intermediate in the synthesis of fluralaner, an anthelmintic agent .
- Methods of Application : In the synthesis of fluralaner, this compound reacts with the hydrolyzate and a condensing agent in a solvent medium, resulting in the formation of fluralaner under thermal conditions .
- Results or Outcomes : The use of 2-amino-N-(2,2,2-trifluoroethyl)acetamide in the synthesis of fluralaner results in a highly effective anthelmintic compound .
Synthesis of Novel Inhibitors of Hsp90
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is used in the synthesis of novel inhibitors of Hsp90 .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcome is the creation of novel inhibitors of Hsp90 .
Synthesis of Isoxazoline Indolizine Amides
- Scientific Field : Organic Chemistry
- Application Summary : 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a reactant in the synthesis of isoxazoline indolizine amides .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcome is the creation of isoxazoline indolizine amides .
Organic Synthesis Intermediate
- Scientific Field : Organic Chemistry
- Application Summary : 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research processes and chemical pharmaceutical production processes .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcome is the creation of various organic compounds .
Medicinal Chemistry Building Block
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride finds application in medicinal chemistry as a building block for drug development . The amide functionality of 2-amino-N-(2,2,2-trifluoroethyl)acetamide enables it to engage in various chemical reactions, facilitating the introduction of diverse functional groups and the modulation of biological properties .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcome is the development of novel organic compounds and pharmaceutical agents .
Green Preparation of Fluralaner
- Scientific Field : Green Chemistry
- Application Summary : 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is used in the green preparation of fluralaner . This method involves easily accessible starting materials and environmentally friendly conditions, showcasing its potential for sustainable industrial-scale production .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcome is the sustainable production of fluralaner .
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-amino-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNFKWRZLGVLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride | |
CAS RN |
1171331-39-7 | |
Record name | Acetamide, 2-amino-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171331-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171331397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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